molecular formula C17H12FN3OS2 B2360058 5-(4-fluorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 942004-66-2

5-(4-fluorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No.: B2360058
CAS No.: 942004-66-2
M. Wt: 357.42
InChI Key: WZFYLZCHSZXTSD-UHFFFAOYSA-N
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Description

The compound “5-(4-fluorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one” is a type of thiazolo[5,4-d]thiazole . Thiazolo[5,4-d]thiazoles are known for their electron deficient system, high oxidative stability, and rigid planar structure, enabling efficient intermolecular π–π overlap . They have been used in the design and synthesis of organic hosts for electroluminescent devices .


Synthesis Analysis

Thiazolo[5,4-d]thiazoles have been synthesized through various methods . For instance, a series of thiazolo[5,4-d]thiazoles with bipolar character has been designed and synthesized . The compounds consist of a central thiazolo[5,4-d]thiazole as the electron acceptor (A) and a terminal 9,9′-spirobifluorene fragment as the electron-donor (D) .


Molecular Structure Analysis

The structure of thiazolo[5,4-d]thiazoles is fully π-conjugated, providing proximity of the frontier molecular orbitals (FMO) . This structure allows these compounds to exhibit excellent electronic structures with energy gaps falling in the range of 2.5–3.0 eV .


Chemical Reactions Analysis

Thiazolo[5,4-d]thiazoles have been used in various chemical reactions, particularly in the field of organic electronics . They have shown potential in the development of novel, low-weight, and fully organic dopants for electroluminescent (EL) devices .


Physical and Chemical Properties Analysis

Thiazolo[5,4-d]thiazoles exhibit appropriate thermal stability and valuable photophysical properties . These properties make these molecules valuable for applications in optoelectronic materials .

Scientific Research Applications

Pharmacological Evaluation

5-(4-Fluorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one and its derivatives have been evaluated for their pharmacological properties. Alam, O., et al. (2010) synthesized a series of thiazolo[3,2-a]pyrimidine derivatives and assessed their anti-inflammatory and antinociceptive activities using rat models. Compounds with specific electron withdrawing groups displayed significant anti-inflammatory and antinociceptive activities (Alam, O., et al., 2010).

Antitumor Activity

The antitumor activity of novel pyridazinone derivatives containing a thiadiazole moiety, which include analogs of this compound, was investigated by Qin, J., et al. (2020). These compounds demonstrated inhibitory activity against MGC-803 and Bcap-37 cancer cells in vitro (Qin, J., et al., 2020).

Biological Activity

Demchenko, A., et al. (2015) synthesized a series of novel thiazolo[4,5-d]pyridazinones and tested their in vivo analgesic and anti-inflammatory activities. These new compounds were characterized by various spectroscopic methods and showed promising biological activities (Demchenko, A., et al., 2015).

Antimicrobial Agents

Faidallah, H., et al. (2013) reported on the synthesis of novel thiazolo[4,5-d]pyridazines and their evaluation as antimicrobial agents. The study revealed that these compounds exhibited a broad spectrum of antibacterial activity, particularly against Gram-positive strains (Faidallah, H., et al., 2013).

Mechanism of Action

Target of Action

The compound, 5-[(4-fluorophenyl)methyl]-2-methyl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one, is a thiazolo[5,4-d]thiazole derivative . Thiazolo[5,4-d]thiazole derivatives have been found to interact with various targets, including photocatalytic systems and Hg (II) ions . These targets play crucial roles in the respective systems where the compound is applied.

Mode of Action

The interaction of this compound with its targets results in significant changes. For instance, in the presence of Hg (II) ions, the compound exhibits fluorescence quenching and redshift . This is due to the specific interaction between Hg (II) ions and the Py2TTz ligand in the compound .

Biochemical Pathways

The compound affects various biochemical pathways. In photocatalytic systems, the compound, being an n-type semiconductor, significantly improves photocatalytic activity . In the presence of Hg (II) ions, the compound’s fluorescence emission changes, indicating its potential use in sensing applications .

Pharmacokinetics

Its solubility in common organic solvents suggests that it may have good bioavailability.

Result of Action

The interaction of the compound with its targets leads to various molecular and cellular effects. For example, in photocatalytic systems, the compound enhances hydrogen production and dye degradation . In sensing applications, the compound exhibits excellent selectivity in both aqueous solutions and solid test papers .

Action Environment

The action, efficacy, and stability of the compound can be influenced by environmental factors. For instance, the compound’s interaction with Hg (II) ions and its resulting fluorescence changes are observed in a pH 7.00 aqueous solution . Furthermore, the compound’s photocatalytic activity is demonstrated without Pt loading , suggesting its stability and effectiveness in various environments.

Future Directions

The future directions for thiazolo[5,4-d]thiazoles include further exploration of their synthetic chemistry and broadening of the material scope . There is also potential for further progress in thiazolo[5,4-d]thiazole-based materials science . In addition, the introduction of n-type semiconductors into covalent triazine frameworks (CTFs) can significantly improve photocatalytic activity .

Properties

IUPAC Name

5-[(4-fluorophenyl)methyl]-2-methyl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3OS2/c1-10-19-15-16(24-10)14(13-3-2-8-23-13)20-21(17(15)22)9-11-4-6-12(18)7-5-11/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZFYLZCHSZXTSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC3=CC=C(C=C3)F)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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